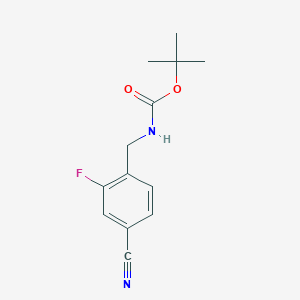
Tert-butyl 4-cyano-2-fluorobenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de 4-cyano-2-fluorobenzyl tert-butyle est un composé chimique de formule moléculaire C13H15FN2O2. Il est connu pour ses applications dans divers domaines de la recherche scientifique, notamment la chimie, la biologie, la médecine et l'industrie. Ce composé se caractérise par la présence d'un groupe tert-butyle, d'un groupe cyano et d'un atome de fluor attaché à une structure de benzylcarbamate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamate de 4-cyano-2-fluorobenzyl tert-butyle implique généralement la réaction de la 4-cyano-2-fluorobenzylamine avec le chloroformate de tert-butyle. La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité. Les conditions de réaction incluent souvent l'utilisation d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle
La production industrielle du carbamate de 4-cyano-2-fluorobenzyl tert-butyle suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour obtenir des rendements et une pureté élevés du produit. Les méthodes industrielles intègrent également des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de 4-cyano-2-fluorobenzyl tert-butyle subit différents types de réactions chimiques, notamment:
Réactions de substitution: Le composé peut participer à des réactions de substitution nucléophile où les groupes cyano ou fluor sont remplacés par d'autres substituants.
Réactions d'oxydation et de réduction: Il peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des amines ou d'autres produits réduits.
Réactions de couplage: Il peut être utilisé dans des réactions de couplage Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium pour les réactions de couplage, les bases fortes pour les réactions de substitution et les agents oxydants ou réducteurs pour les réactions d'oxydation et de réduction. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, dans les réactions de couplage Suzuki-Miyaura, le produit est généralement un composé biarylique. Dans les réactions de substitution, les produits sont des benzylcarbamates substitués .
Applications de la recherche scientifique
Le carbamate de 4-cyano-2-fluorobenzyl tert-butyle a un large éventail d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: Il est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine: Il est étudié pour ses propriétés thérapeutiques potentielles et comme élément constitutif du développement de médicaments.
Industrie: Il est utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du carbamate de 4-cyano-2-fluorobenzyl tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Les groupes cyano et fluor jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec les enzymes, les récepteurs ou d'autres biomolécules, conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte spécifiques de son utilisation .
Applications De Recherche Scientifique
Tert-butyl 4-cyano-2-fluorobenzylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 4-cyano-2-fluorobenzylcarbamate involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Composés similaires
- Carbamate de 4-cyano-3-fluorobenzyl tert-butyle
- Carbamate de 4-cyano-2-chlorobenzyl tert-butyle
- Carbamate de 4-cyano-2-bromobenzyl tert-butyle
Unicité
Le carbamate de 4-cyano-2-fluorobenzyl tert-butyle est unique en raison de la présence de l'atome de fluor, qui lui confère des propriétés chimiques et physiques distinctes. L'atome de fluor améliore la stabilité, la réactivité et l'activité biologique potentielle du composé par rapport à ses analogues avec différents atomes d'halogène .
Propriétés
Formule moléculaire |
C13H15FN2O2 |
|---|---|
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
tert-butyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |
Clé InChI |
JDVJCRATZRUZNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
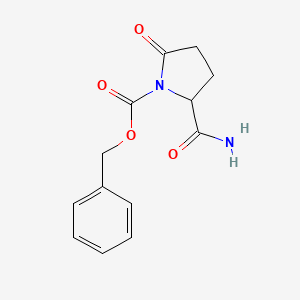
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
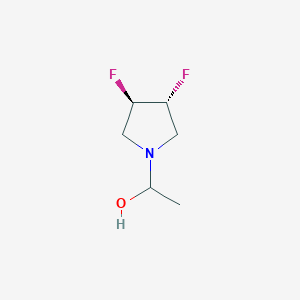

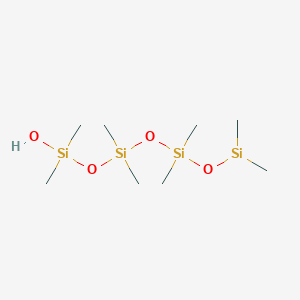
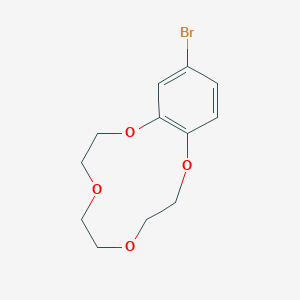
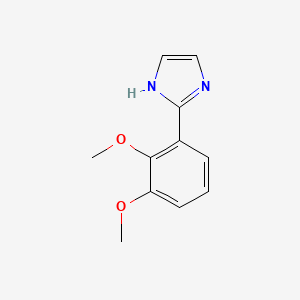


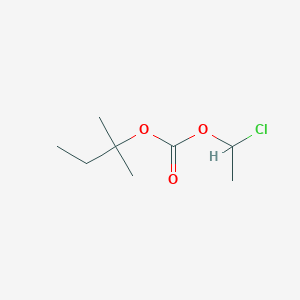
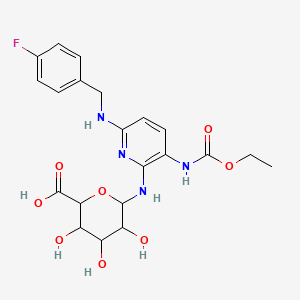
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
